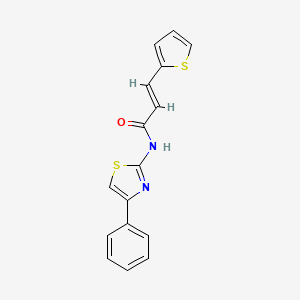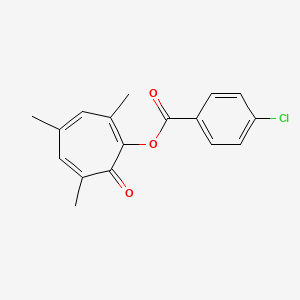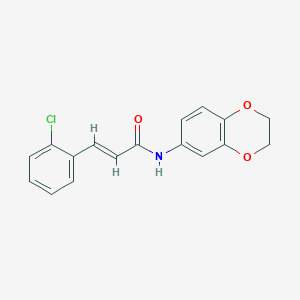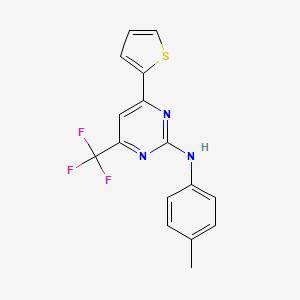![molecular formula C18H19BrN2O3 B5795609 [(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate](/img/structure/B5795609.png)
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate is a complex organic compound with significant potential in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate typically involves a multi-step process. One common approach includes the following steps:
Formation of the Brominated Phenyl Intermediate: The initial step involves bromination of aniline to produce 3-bromoaniline.
Condensation Reaction: The 3-bromoaniline undergoes a condensation reaction with a suitable aldehyde to form the Schiff base.
Esterification: The Schiff base is then esterified with 2-(2,3,5-trimethylphenoxy)acetic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of amines or reduced phenyl derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of [(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate involves its interaction with specific molecular targets. The brominated phenyl group and the trimethylphenoxy acetate moiety can interact with enzymes, receptors, or other biomolecules, modulating their activity. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate can be compared with other similar compounds, such as:
[(Z)-[amino-(4-bromophenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate: Similar structure but with a different bromine position.
[(Z)-[amino-(3-chlorophenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate: Chlorine instead of bromine.
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(2,4,5-trimethylphenoxy)acetate: Different methyl positions on the phenoxy group.
These comparisons highlight the unique properties of this compound, such as its specific bromine and methyl group positions, which can influence its reactivity and applications.
Properties
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] 2-(2,3,5-trimethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3/c1-11-7-12(2)13(3)16(8-11)23-10-17(22)24-21-18(20)14-5-4-6-15(19)9-14/h4-9H,10H2,1-3H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYAMGCVFBPFJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)ON=C(C2=CC(=CC=C2)Br)N)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)OCC(=O)O/N=C(/C2=CC(=CC=C2)Br)\N)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-(4-Fluorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B5795528.png)

![2-[(7-Methoxy-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B5795550.png)

![N,1-dimethyl-N-[(5-methylfuran-2-yl)methyl]piperidin-4-amine](/img/structure/B5795562.png)

![N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide](/img/structure/B5795572.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B5795573.png)
![4-oxo-2-(2-pyridinylthio)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde thiosemicarbazone](/img/structure/B5795586.png)
![N-{4-methyl-2-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5795594.png)
![4-[(2,3,5-trimethylphenoxy)acetyl]morpholine](/img/structure/B5795597.png)


![N-[(2-hydroxy-3-quinolinyl)methyl]-2-methyl-N-propylpropanamide](/img/structure/B5795629.png)
